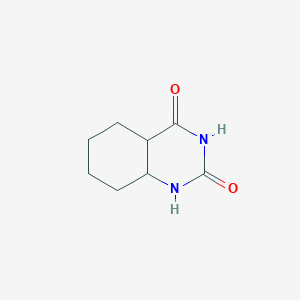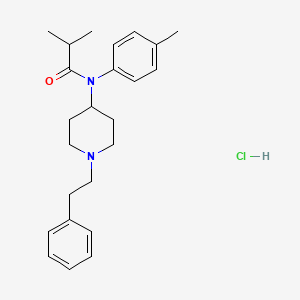![molecular formula C28H10Cl2N2O4 B12359740 15,30-Dichloro-2,17-diazaheptacyclo[16.12.0.03,16.04,13.06,11.019,28.021,26]triaconta-1(30),2,4(13),6,8,10,14,16,18,21,23,25,28-tridecaene-5,12,20,27-tetrone](/img/structure/B12359740.png)
15,30-Dichloro-2,17-diazaheptacyclo[16.12.0.03,16.04,13.06,11.019,28.021,26]triaconta-1(30),2,4(13),6,8,10,14,16,18,21,23,25,28-tridecaene-5,12,20,27-tetrone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is recognized for its brilliant blue color and excellent fastness properties, making it a popular choice in textile dyeing and industrial applications . This compound is known for its high resistance to light, weather, and solvents, which contributes to its durability and longevity in various applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: VAT BLUE 6 is synthesized through a multi-step process involving the condensation of appropriate anthraquinone derivatives. The synthesis typically involves the chlorination of anthraquinone followed by cyclization and oxidation steps to form the final product .
Industrial Production Methods: In industrial settings, VAT BLUE 6 is produced in large quantities using optimized reaction conditions to ensure high yield and purity. The process involves the use of strong reducing agents such as sodium hydrosulfite in an alkaline medium to convert the dye into its soluble leuco form, which can then be applied to textiles . The dye is then oxidized back to its insoluble form, fixing it onto the fibers .
Analyse Chemischer Reaktionen
Types of Reactions: VAT BLUE 6 undergoes several types of chemical reactions, including:
Reduction: The dye is reduced to its leuco form in the presence of strong reducing agents like sodium hydrosulfite.
Oxidation: The leuco form is oxidized back to the original dye form using oxidizing agents or exposure to air.
Substitution: Halogenation reactions can introduce chlorine atoms into the anthraquinone structure.
Common Reagents and Conditions:
Reduction: Sodium hydrosulfite and sodium hydroxide in an alkaline medium.
Oxidation: Air or oxidizing agents such as hydrogen peroxide.
Major Products Formed:
Leuco Form: The reduced, water-soluble form of the dye.
Oxidized Form: The original, water-insoluble dye.
Wissenschaftliche Forschungsanwendungen
VAT BLUE 6 has a wide range of applications in scientific research, including:
Textile Dyeing: Used extensively for dyeing cotton, silk, and other fibers due to its excellent fastness properties.
Industrial Coatings: Applied in industrial coatings and metal decoration paints for its durability and resistance to environmental factors.
Plastic Coloring: Utilized in coloring plastics due to its stability and resistance to solvents.
Biological Staining: Employed in biological research for staining tissues and cells.
Wirkmechanismus
The mechanism of action of VAT BLUE 6 involves its reduction to a soluble leuco form, which can penetrate the fibers of the material being dyed. Upon oxidation, the dye reverts to its insoluble form, becoming firmly fixed within the fiber structure . This process ensures the dye’s durability and resistance to washing and light .
Vergleich Mit ähnlichen Verbindungen
VAT BLUE 4: Another anthraquinone-based vat dye with similar fastness properties but different shades of blue.
VAT BLUE 14: Known for its excellent fastness properties and used in similar applications as VAT BLUE 6.
Uniqueness of VAT BLUE 6: VAT BLUE 6 is unique due to its specific molecular structure, which imparts a brilliant blue color with a slight red tint. Its high resistance to light, weather, and solvents makes it particularly valuable in applications requiring long-lasting color stability .
Eigenschaften
Molekularformel |
C28H10Cl2N2O4 |
|---|---|
Molekulargewicht |
509.3 g/mol |
IUPAC-Name |
15,30-dichloro-2,17-diazaheptacyclo[16.12.0.03,16.04,13.06,11.019,28.021,26]triaconta-1(30),2,4(13),6,8,10,14,16,18,21,23,25,28-tridecaene-5,12,20,27-tetrone |
InChI |
InChI=1S/C28H10Cl2N2O4/c29-17-9-15-19(27(35)13-7-3-1-5-11(13)25(15)33)23-21(17)32-24-20-16(10-18(30)22(24)31-23)26(34)12-6-2-4-8-14(12)28(20)36/h1-10H |
InChI-Schlüssel |
YOVMQQDQDFZXHJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC(=C4C(=C3C2=O)N=C5C(=CC6=C(C5=N4)C(=O)C7=CC=CC=C7C6=O)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


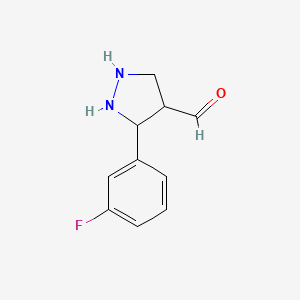
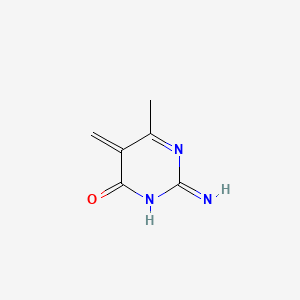
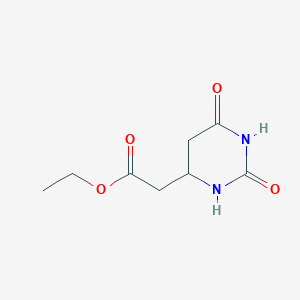
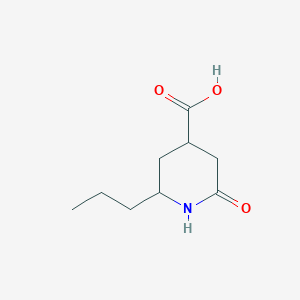
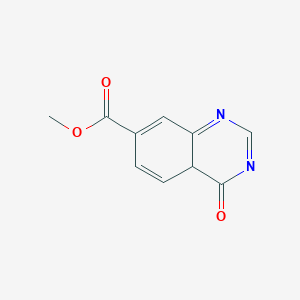
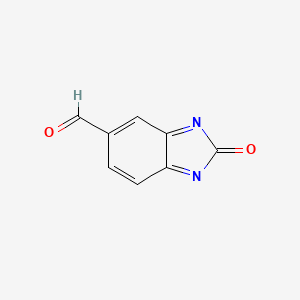
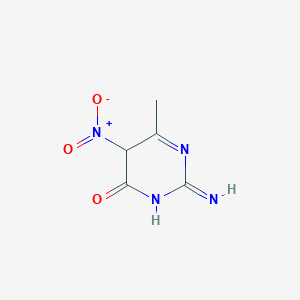
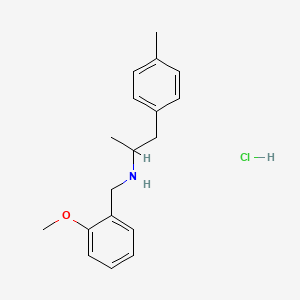
![(1R,2S)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl 4-methylbenzenesulfonate](/img/structure/B12359723.png)
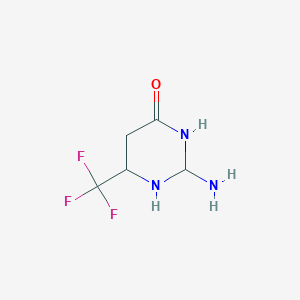
![(1S,4R)-2-azabicyclo[2.2.2]octan-6-ol hydrochloride](/img/structure/B12359737.png)
